molecular formula C10H7BrINO B12096351 6-Bromo-3-iodo-1-methylquinolin-4(1H)-one

6-Bromo-3-iodo-1-methylquinolin-4(1H)-one

Cat. No.: B12096351
M. Wt: 363.98 g/mol
InChI Key: HPRYLBQIGJETMV-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1-methyl-1H-quinolin-4-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and iodine atoms at the 6th and 3rd positions, respectively, along with a methyl group at the 1st position and a ketone group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-1-methyl-1H-quinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of 1-methylquinolin-4-one. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve selective halogenation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-1-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group at the 4th position can undergo oxidation or reduction to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

6-Bromo-3-iodo-1-methyl-1H-quinolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

    Material Science: Utilized in the synthesis of organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-1-methyl-1H-quinolin-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-methyl-1H-quinolin-4-one: Lacks the iodine atom at the 3rd position.

    3-Iodo-1-methyl-1H-quinolin-4-one: Lacks the bromine atom at the 6th position.

    1-Methyl-1H-quinolin-4-one: Lacks both bromine and iodine atoms.

Uniqueness

6-Bromo-3-iodo-1-methyl-1H-quinolin-4-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C10H7BrINO

Molecular Weight

363.98 g/mol

IUPAC Name

6-bromo-3-iodo-1-methylquinolin-4-one

InChI

InChI=1S/C10H7BrINO/c1-13-5-8(12)10(14)7-4-6(11)2-3-9(7)13/h2-5H,1H3

InChI Key

HPRYLBQIGJETMV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)Br)I

Origin of Product

United States

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